6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with bromo (Br), methyl (CH₃), and nitro (NO₂) substituents at positions 6, 3, and 8, respectively. Its molecular formula is C₇H₅BrN₄O₂, with a molecular weight of 273.05 g/mol. This compound belongs to the triazolopyridine family, known for diverse pharmaceutical applications, including antimicrobial, anticancer, and antimalarial activities .
Properties
Molecular Formula |
C7H5BrN4O2 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrN4O2/c1-4-9-10-7-6(12(13)14)2-5(8)3-11(4)7/h2-3H,1H3 |
InChI Key |
OHSAGJYAWLEHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromo-2-methylpyridine with nitrous acid to introduce the nitro group, followed by cyclization with hydrazine to form the triazole ring . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds with target proteins, leading to inhibition or activation of their functions . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs and their properties are compared below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | 6-Br, 3-CH₃, 8-NO₂ | C₇H₅BrN₄O₂ | 273.05 | Potential antimicrobial/anticancer agent | [9, 14, 15] |
| 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine | 6-Br, 3-(CH(CH₃)₂) | C₉H₁₀BrN₃ | 240.10 | Intermediate in organic synthesis | [17] |
| 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine | 8-Br, 6-Cl | C₆H₃BrClN₃ | 232.47 | Research reagent | [20] |
| 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine | 3-Cl | C₆H₄ClN₃ | 153.57 | Toxicological studies | [23] |
| 3-Methyl-8-amino-[1,2,4]triazolo[4,3-a]pyridine | 3-CH₃, 8-NH₂ | C₇H₇N₅ | 161.16 | Antifungal/antiviral applications | [13, 21] |
Key Observations :
- Electron-withdrawing vs.
- Steric effects : Bulkier substituents like isopropyl reduce planarity, impacting solubility and bioavailability .
- Halogen variations : Bromine at position 6 increases molecular weight and lipophilicity compared to chlorine .
Antifungal and Antimicrobial Activity
- Hydrazone-containing triazolopyridines exhibited 60–80% inhibition against Botrytis cinerea at 100 μg/mL .
- Nitro-substituted analogs showed enhanced activity due to increased electrophilicity, though solubility limitations were noted .
Anticancer and Antimalarial Potential
Biological Activity
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound belonging to the class of triazolopyridines. Its unique structure, characterized by a triazole ring fused to a pyridine ring with bromine and nitro substituents, enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H5BrN4O2
- Molecular Weight : 243.0 g/mol
- Structural Features : The presence of bromine and nitro groups contributes to its reactivity and biological properties.
Synthesis
The synthesis of 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps including:
- Formation of the Triazole Ring : Initial reactions often involve the condensation of appropriate precursors to form the triazole structure.
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols to generate new derivatives.
- Reduction Reactions : The nitro group can be reduced to form amine derivatives that may exhibit enhanced biological activity.
Biological Activities
Research indicates that 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine exhibits a range of biological activities:
- Antitumor Activity : Compounds related to this structure have been evaluated for their effects on enzymes involved in cancer progression. They show potential as inhibitors of signaling pathways associated with tumor growth and metastasis.
- Antimicrobial Properties : Studies have demonstrated that derivatives of triazolopyridines possess significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. For example, similar compounds have shown minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .
- Anti-inflammatory Effects : Some derivatives have been assessed for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
The mechanism of action for 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves:
- Binding Affinity : The compound interacts with various biological macromolecules such as proteins and nucleic acids through hydrogen bonding and π-π interactions.
- Inhibition of Enzymatic Activity : It has been noted that compounds in this class can inhibit key enzymes involved in cellular processes related to cancer and inflammation.
Comparative Analysis with Related Compounds
To understand the uniqueness of 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine compared to its analogs, the following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | Chlorine instead of bromine | Potentially different reactivity due to chlorine |
| 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine | Methyl group at position 7 | May exhibit different biological activity |
| 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Lacks nitro group | Different pharmacological profile |
The presence of both bromine and nitro groups in 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine distinguishes it from its analogs by potentially enhancing its reactivity and biological activity compared to compounds with only one halogen or nitro substituent.
Case Studies
Several studies have investigated the biological activities of triazolopyridine derivatives:
- Antibacterial Activity Study : A study found that certain triazolopyridine derivatives exhibited MIC values as low as 16 μg/mL against E. coli, demonstrating their potential as effective antibacterial agents .
- Antitumor Activity Evaluation : Research highlighted that specific derivatives inhibited key signaling pathways involved in tumor progression. These findings suggest a promising avenue for developing new anticancer therapies.
Q & A
Q. Basic
- 1H/13C NMR : Resolve substituent effects (e.g., bromine-induced deshielding at C6, nitro group splitting patterns) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and triazole (1600–1500 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~281.98 for C₇H₅BrN₄O₂) .
How do electronic effects of bromine, methyl, and nitro substituents influence the reactivity of [1,2,4]triazolo[4,3-a]pyridine derivatives?
Q. Advanced
- Bromine : Enhances electrophilic substitution at adjacent positions but reduces nucleophilic aromatic substitution (NAS) due to steric hindrance .
- Methyl Group : Electron-donating effect stabilizes the triazole ring, increasing resistance to oxidation .
- Nitro Group : Strong electron-withdrawing effect directs cross-coupling reactions (e.g., Suzuki) to meta positions .
Experimental Validation : Use Hammett σ constants to predict substituent effects on reaction rates .
What strategies are recommended for resolving contradictions in biological activity data between 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine and its analogs?
Q. Advanced
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cellular viability tests .
- Substituent Swapping : Replace bromine with chlorine or methyl with ethyl to isolate electronic vs. steric contributions .
- Computational Docking : Validate binding modes using molecular dynamics (MD) simulations to explain activity discrepancies .
How can computational modeling aid in predicting the regioselectivity of nitration reactions in [1,2,4]triazolo[4,3-a]pyridine systems?
Q. Advanced
- DFT Calculations : Calculate Fukui indices to identify electron-deficient positions (e.g., C8 for nitration) .
- Reaction Path Sampling : Simulate transition states using software like Gaussian to evaluate energy barriers for competing pathways .
- Solvent Effects : Incorporate PCM models to assess solvent polarity’s role in directing nitration .
What methods are employed to study the structure-activity relationships (SAR) of halogenated triazolopyridine derivatives?
Q. Advanced
- Analog Synthesis : Prepare derivatives with halogen (Br, Cl) or functional group (COOH, SCH₃) variations .
- Biological Profiling : Test against target enzymes (e.g., kinases) and correlate IC₅₀ values with substituent Hammett parameters .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify key binding interactions (e.g., halogen bonding) .
What are the key considerations in designing cross-coupling reactions for 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine?
Q. Advanced
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings due to nitro group tolerance .
- Protecting Groups : Temporarily protect the nitro group (e.g., with Boc) to prevent reduction during reaction .
- Solvent Optimization : Employ DMF or THF for polar intermediates; avoid protic solvents to prevent dehalogenation .
What are the documented biological targets and mechanisms of action for nitro-substituted triazolopyridine derivatives?
Q. Basic
- Antimicrobial Activity : Inhibit bacterial DNA gyrase via nitro group-mediated redox cycling .
- Kinase Inhibition : Bind ATP pockets in kinases (e.g., EGFR) through triazole ring coordination .
- Cytotoxicity : Induce ROS generation in cancer cells via nitroreductase activation .
How do solvent polarity and temperature affect the cyclization efficiency in triazolopyridine synthesis?
Q. Advanced
- Solvent Effects : Polar aprotic solvents (acetonitrile) improve cyclization yields by stabilizing charged intermediates .
- Temperature Control : Lower temperatures (60°C) favor kinetic control, while reflux (80°C) accelerates undesired side reactions .
- Catalyst Screening : Test Lewis acids (ZnCl₂) to lower activation energy for cyclization .
What analytical approaches are used to validate synthetic intermediates in multi-step preparations of polyhalogenated triazolopyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
